molecular formula C10H19N3O5 B2676414 ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate CAS No. 112550-61-5

ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate

Cat. No.: B2676414
CAS No.: 112550-61-5
M. Wt: 261.278
InChI Key: GGWOXYFHEXGDTM-UHFFFAOYSA-N
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Description

Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate is a chemical compound with the molecular formula C10H19N3O5 . It has a molecular weight of 261.28 .


Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group, an amino group, and a tert-butoxy group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The tert-butoxy group in this compound is a protecting group that can be removed under certain conditions . For instance, removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.28 and a molecular formula of C10H19N3O5 . Other properties such as boiling point and storage conditions are not specified in the available data .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, showcasing a method for generating amino substituted products through reactions with amines and hydrazines. This highlights a pathway for the synthesis of complex molecules including fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

Industrial Applications and Material Science

The work on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications shows the compound's utility in material science, particularly for photoelectronic devices. This involves the reaction of ethyl (S)-2-amino-2-phenylacetate with Boc anhydride and hydrazine to produce ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, which then serves as a precursor for these derivatives. The synthesized compounds demonstrated good thermal stability and potential application in photoelectronics (Shafi et al., 2021).

Heterocyclic Compound Synthesis

Research on the utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key material for novel analogues highlights the compound's role in synthesizing heterocyclic compounds. This showcases its application in creating new structures that could serve as pharmaceutical intermediates or in other scientific research applications (Voievudskyi et al., 2016).

Combinatorial Chemistry and Green Chemistry

A study on the catalyst-free combinatorial library synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water showcases an eco-friendly approach to generating a wide array of compounds. This technique leverages the simplicity of water as a solvent and ambient temperature conditions to facilitate chemical reactions, aligning with principles of green chemistry (Kumaravel & Vasuki, 2009).

Novel Synthesis Pathways

The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for potential use in various industrial applications demonstrate the broad applicability of this compound in synthesizing novel materials. These materials' structural and optical properties, such as those evident from powder XRD and photoluminescence spectra, highlight their potential for use in advanced material science applications (Shafi et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c1-5-17-7(14)6-11-8(15)12-13-9(16)18-10(2,3)4/h5-6H2,1-4H3,(H,13,16)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWOXYFHEXGDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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